ethyl 4-({[(2Z)-3-butyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(2Z)-3-butyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a trifluoromethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(2Z)-3-butyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazinan ring, followed by the introduction of the trifluoromethyl group and the benzoate ester. Common reagents used in these reactions include butylamine, trifluoromethylbenzaldehyde, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(2Z)-3-butyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 4-({[(2Z)-3-butyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. Its interactions with specific enzymes and receptors are of particular interest.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2Z)-3-butyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group and thiazinan ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[(2E)-3-(4-chlorobenzyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
- Ethyl 4-({[(2Z)-3-(4-methylbenzyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
Uniqueness
Ethyl 4-({[(2Z)-3-butyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. The presence of the butyl group, trifluoromethyl group, and thiazinan ring distinguishes it from other similar compounds, potentially leading to different reactivity and biological activities .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H26F3N3O4S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
ethyl 4-[[3-butyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H26F3N3O4S/c1-3-5-13-31-21(32)15-20(22(33)29-18-11-9-16(10-12-18)23(34)35-4-2)36-24(31)30-19-8-6-7-17(14-19)25(26,27)28/h6-12,14,20H,3-5,13,15H2,1-2H3,(H,29,33) |
InChI Key |
SRQLHVLUZVLIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(SC1=NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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